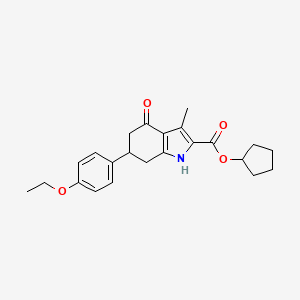![molecular formula C15H17N3O2 B11493929 (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B11493929.png)
(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group contributes to its potential as a selective COX inhibitor, distinguishing it from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-11-7-5-10(6-8-11)14(19)13-15(16)17-12-4-2-3-9-18(12)13/h5-8H,2-4,9,16H2,1H3 |
InChI Key |
AJIOREKYJWFEIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1,1,1,3,3,3-hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)carbamate](/img/structure/B11493848.png)
![2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-N-phenylacetamide](/img/structure/B11493854.png)
![1-(3-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}propyl)piperidine-4-carboxamide](/img/structure/B11493868.png)
![1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493880.png)
![4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11493886.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11493899.png)
![N-(3-chlorophenyl)-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11493906.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11493914.png)

![4-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11493927.png)
![4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11493936.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11493938.png)

